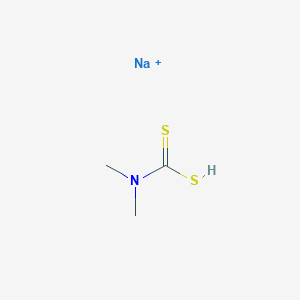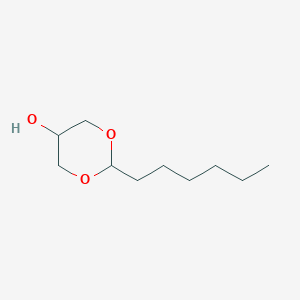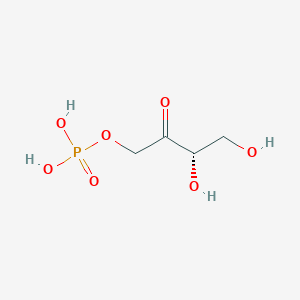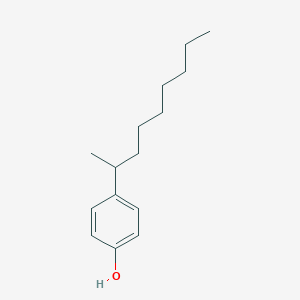
P-(1-Methyloctyl)phenol
説明
P-(1-Methyloctyl)phenol is a chemical compound with the molecular formula C15H24O . It is also known by other names such as 4-nonan-2-ylphenol and 4-(1-methyloctyl)phenol .
Synthesis Analysis
Phenolic compounds, including P-(1-Methyloctyl)phenol, are known to be synthesized in the laboratory using various methods . For instance, phenolic compounds can be obtained using Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source .
Molecular Structure Analysis
The molecular structure of P-(1-Methyloctyl)phenol consists of a phenol group attached to a 1-methyloctyl group . The IUPAC name for this compound is 4-nonan-2-ylphenol . The molecular weight of P-(1-Methyloctyl)phenol is 220.3505 g/mol .
Chemical Reactions Analysis
Phenolic compounds, including P-(1-Methyloctyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
P-(1-Methyloctyl)phenol has a molecular weight of 220.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 7 .
科学的研究の応用
Antimicrobial Activity : Phenolic compounds, including derivatives like P-(1-Methyloctyl)phenol, have been recognized for their antimicrobial properties. They control microbial growth in foods and can be classified into naturally occurring phenolic derivatives and food additives with antimicrobial effectiveness (Davidson & Brandén, 1981).
Health Benefits : Dietary phenols are known for their antioxidant activities and potential health benefits, such as reducing the risk of cancer, cardiovascular, and neurodegenerative diseases (Shen et al., 2019).
Environmental Impact and Ecotoxicity : Phenolic compounds, including P-(1-Methyloctyl)phenol, are considered environmental pollutants with significant ecotoxicity to aquatic organisms. Understanding their behavior and toxicity in aquatic systems is crucial for environmental monitoring and assessment (Duan et al., 2018).
Water Treatment : Research has been conducted on the removal of phenolic compounds from aqueous solutions using various methods. These studies are crucial for treating wastewater containing phenols from industrial processes (Balasubramanian & Venkatesan, 2012).
Drug Metabolism and Pharmacokinetics : Understanding the role of phenolic compounds in drug metabolism is important for drug development and precision medication. Phenolic compounds like P-(1-Methyloctyl)phenol may influence the absorption, distribution, metabolism, and excretion of drugs (Li et al., 2019).
Antioxidant Activity in Foods : Phenolic compounds are added to foods to control rancidity, maintain nutritional quality, and extend shelf life due to their antioxidant properties (Shahidi & Ambigaipalan, 2015).
Electrochemical Applications : Studies on phenolic compounds also include their electrochemical properties and applications, such as corrosion inhibition and electrolysis processes (Gattrell & Kirk, 1992).
将来の方向性
Phenolic compounds, including P-(1-Methyloctyl)phenol, have immense biological significance and exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . Due to their high potential for applications in various industries such as pharmaceutical and food industries, the development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis will continue .
特性
IUPAC Name |
4-nonan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-13(2)14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFONHVBSRNKIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872583 | |
| Record name | 4-(1-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-(1-Methyloctyl)phenol | |
CAS RN |
17404-66-9 | |
| Record name | 4-(1-Methyloctyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17404-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Methyloctyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017404669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1-methyloctyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



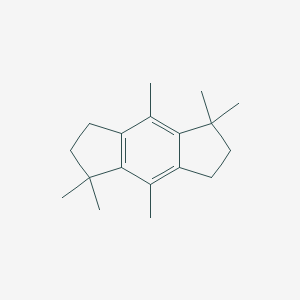
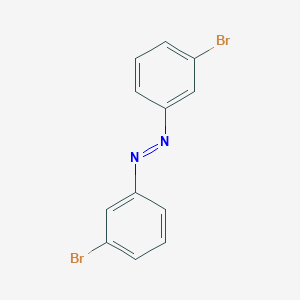

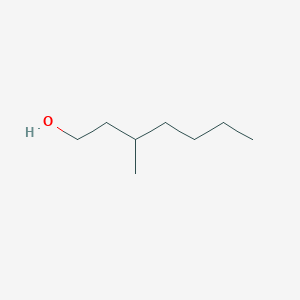
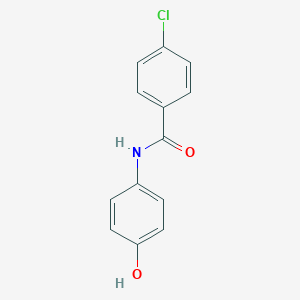
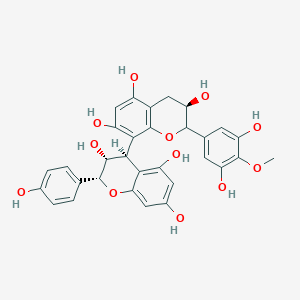
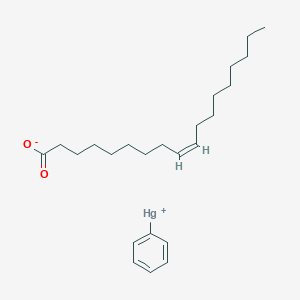

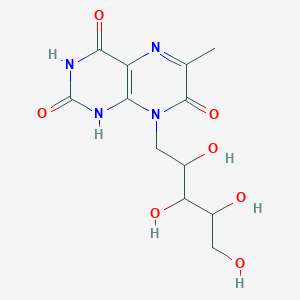
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)

